

# Physical and chemical properties of tert-Butyl (1-(3-bromophenyl)ethyl)carbamate

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## Compound of Interest

Compound Name: *tert-Butyl (1-(3-bromophenyl)ethyl)carbamate*

Cat. No.: B112545

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## In-Depth Technical Guide: tert-Butyl (1-(3-bromophenyl)ethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**tert-Butyl (1-(3-bromophenyl)ethyl)carbamate** is a carbamate-protected amine that serves as a valuable building block in organic synthesis, particularly within the realms of medicinal chemistry and drug discovery. The presence of the tert-butyloxycarbonyl (Boc) protecting group allows for the strategic manipulation of the amine functionality, while the bromophenyl moiety offers a versatile handle for cross-coupling reactions, enabling the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the physical and chemical properties of **tert-Butyl (1-(3-bromophenyl)ethyl)carbamate**, detailed experimental protocols for its synthesis and characterization, and insights into its application in modern drug development, specifically as a component in Proteolysis Targeting Chimeras (PROTACs).

### Physical and Chemical Properties

The physical and chemical properties of **tert-Butyl (1-(3-bromophenyl)ethyl)carbamate** are summarized in the tables below. These properties are essential for its handling, storage, and

application in chemical reactions.

Identifier	Value
IUPAC Name	tert-butyl N-[1-(3-bromophenyl)ethyl]carbamate
CAS Number	375853-98-8
Molecular Formula	C <sub>13</sub> H <sub>18</sub> BrNO <sub>2</sub>
Molecular Weight	300.19 g/mol
Canonical SMILES	<chem>CC(C1=CC(=CC=C1)Br)NC(=O)OC(C)(C)C</chem>
InChI	InChI=1S/C13H18BrNO2/c1-9(10-6-4-5-11(14)8-10)15-12(16)17-13(2,3)7/h4-6,8-9H,1-3,7H3,(H,15,16)

Property	Value	Source
Boiling Point (Predicted)	375.5 ± 25.0 °C	<a href="#">[1]</a>
Density (Predicted)	1.282 ± 0.06 g/cm <sup>3</sup>	<a href="#">[1]</a>
pKa (Predicted)	12.02 ± 0.46	<a href="#">[1]</a>
LogP (Predicted)	4.24	<a href="#">[1]</a>
Storage Temperature	2-8°C	<a href="#">[1]</a>

## Experimental Protocols

### Synthesis of tert-Butyl (1-(3-bromophenyl)ethyl)carbamate

The synthesis of **tert-Butyl (1-(3-bromophenyl)ethyl)carbamate** is typically achieved through the N-Boc protection of the corresponding primary amine, 1-(3-bromophenyl)ethylamine. A general and robust protocol for this transformation is provided below.

Materials:

- 1-(3-bromophenyl)ethylamine
- Di-tert-butyl dicarbonate ((Boc)<sub>2</sub>O)
- A suitable solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a water-acetone mixture)
- A mild base (e.g., Triethylamine (Et<sub>3</sub>N) or Sodium Bicarbonate (NaHCO<sub>3</sub>)) (optional, but recommended for faster reaction)
- Deionized water
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>) or magnesium sulfate (MgSO<sub>4</sub>)
- Solvents for extraction and purification (e.g., Ethyl acetate, Hexanes)

#### Procedure:

- **Dissolution:** In a round-bottom flask, dissolve 1-(3-bromophenyl)ethylamine (1.0 equivalent) in the chosen solvent (e.g., DCM).
- **Addition of Reagents:** To the stirred solution, add the mild base (e.g., triethylamine, 1.1 equivalents). Then, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise or as a solution in the same solvent.
- **Reaction:** Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.
- **Work-up:**
  - Quench the reaction by adding water.
  - Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like ethyl acetate.

- Combine the organic layers and wash sequentially with 1 M HCl (if a base was used), saturated aqueous NaHCO<sub>3</sub>, and brine.<sup>[2]</sup>
- Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub> or MgSO<sub>4</sub>, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure **tert-Butyl (1-(3-bromophenyl)ethyl)carbamate**.

## Characterization

The structure and purity of the synthesized compound should be confirmed by spectroscopic methods. While a complete set of experimental spectra for this specific compound is not readily available in the public domain, the expected spectral characteristics are outlined below based on data from closely related compounds and spectroscopic principles.

- <sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance): The <sup>1</sup>H NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-bromophenyl group, the methine proton adjacent to the nitrogen, the methyl protons of the ethyl group, and the singlet for the nine equivalent protons of the tert-butyl group.
- <sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance): The <sup>13</sup>C NMR spectrum should display distinct signals for the carbons of the bromophenyl ring, the carbonyl carbon of the carbamate, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the ethyl group.
- IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. Key peaks include the N-H stretching vibration of the carbamate, the C=O stretching of the carbonyl group, C-H stretching of the alkyl and aromatic groups, and C-Br stretching.<sup>[3]</sup>
- Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M<sup>+</sup>) and/or the protonated molecular ion peak ([M+H]<sup>+</sup>), which will confirm the molecular weight of the compound. The isotopic pattern of bromine (approximately equal intensity for <sup>79</sup>Br and <sup>81</sup>Br isotopes) will be a characteristic feature.

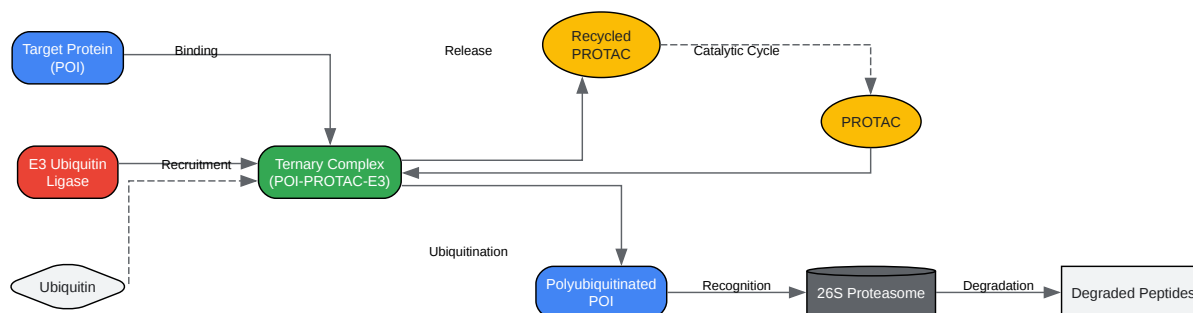
## Applications in Drug Development: PROTACs

A significant application of **tert-Butyl (1-(3-bromophenyl)ethyl)carbamate** in modern drug development is as a component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target Protein of Interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.<sup>[4][5]</sup>

The tert-butyl carbamate moiety serves as a protected amine that can be deprotected to reveal a reactive site for conjugation to either the POI-binding ligand or the E3 ligase-binding ligand. The bromophenyl group provides a site for further chemical modification, such as Suzuki or other cross-coupling reactions, to construct the linker component of the PROTAC.

## PROTAC Mechanism of Action

The general mechanism of action for a PROTAC is a catalytic cycle that involves the formation of a ternary complex.

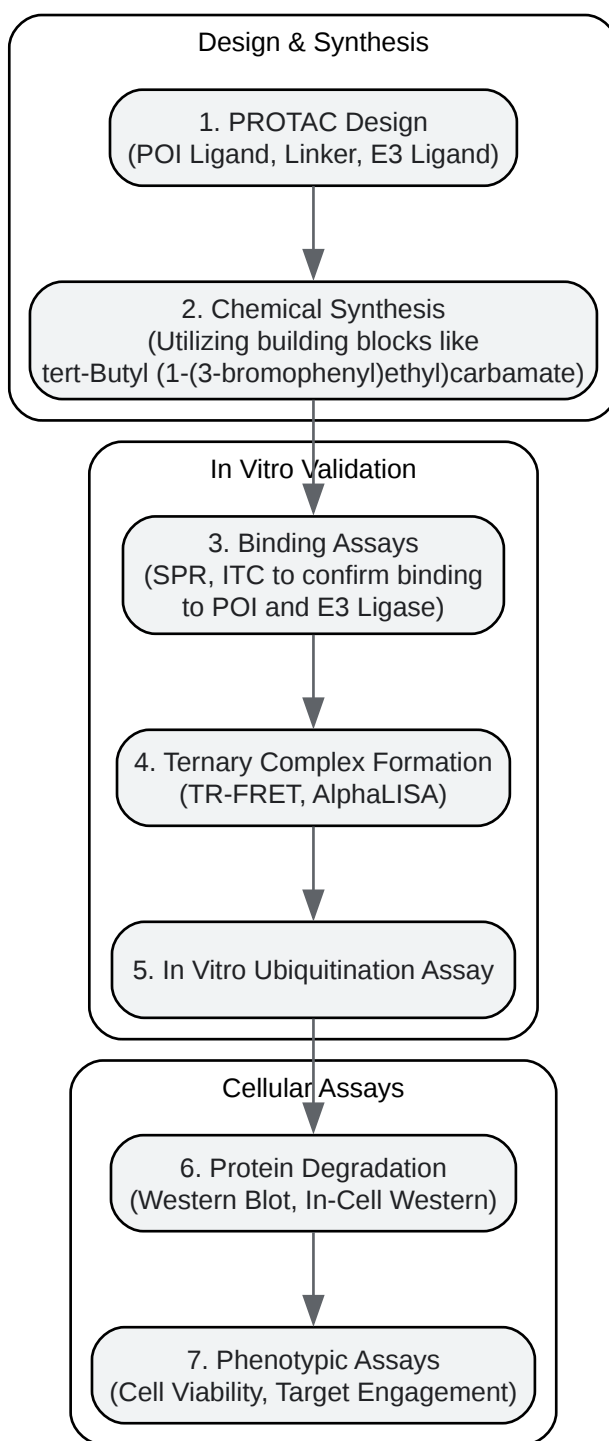


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Caption: General mechanism of action for a PROTAC molecule.

## Experimental Workflow for PROTAC Development

The development and validation of a PROTAC involve a series of well-defined experimental steps.



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